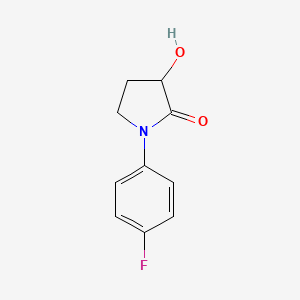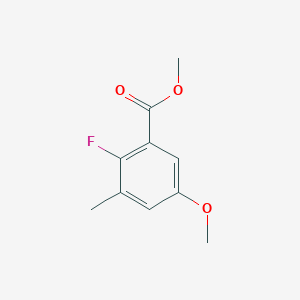![molecular formula C13H10ClN3 B14768251 4-Chloro-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14768251.png)
4-Chloro-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-5-aminopyrimidine and p-tolyl isocyanide.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the pyrrolopyrimidine core. This can be achieved through a variety of methods, including
Reaction Conditions: The reaction conditions for these methods typically include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide or toluene). The reactions are usually carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-120°C).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its electronic properties.
Cyclization Reactions: Further cyclization reactions can be performed to create more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a scaffold for the development of anticancer agents, particularly as inhibitors of thymidylate synthase, a key enzyme in DNA biosynthesis.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms of action.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a thymidylate synthase inhibitor, it binds to the active site of the enzyme, preventing the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication . This inhibition leads to the disruption of DNA synthesis and cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine: This compound shares a similar pyrrolopyrimidine core but with different substituents, leading to variations in its chemical and biological properties.
Triazole-Pyrimidine Hybrids: These compounds combine pyrimidine with triazole rings, offering unique properties for neuroprotective and anti-inflammatory applications.
Uniqueness
4-Chloro-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C13H10ClN3 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
4-chloro-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3/c1-8-2-4-9(5-3-8)10-6-15-13-11(10)12(14)16-7-17-13/h2-7H,1H3,(H,15,16,17) |
InChI Key |
CUKQVKUXLNZBRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC3=C2C(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



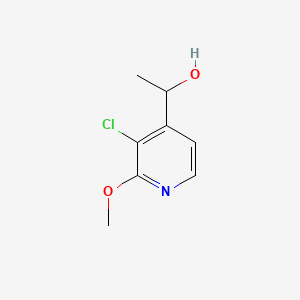
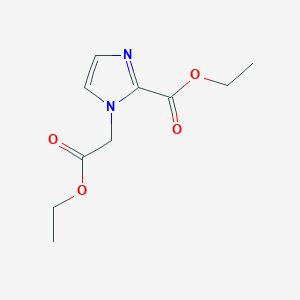
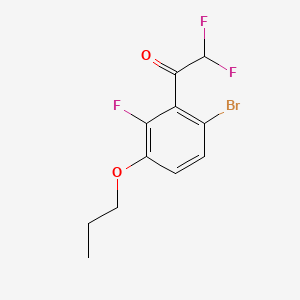
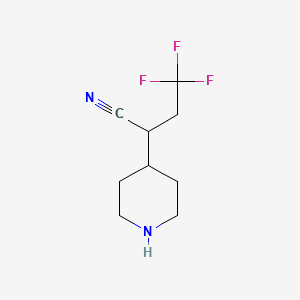

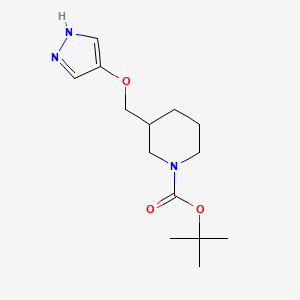
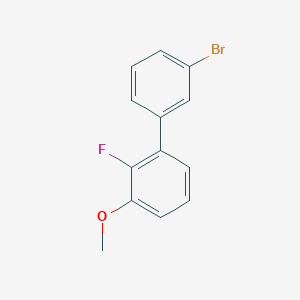
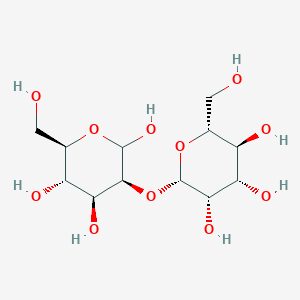
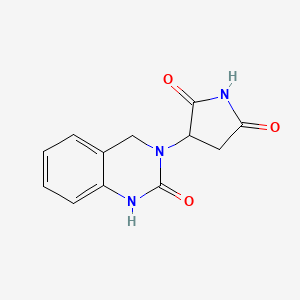
![(4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14768262.png)

